molecular formula C10H15N3O B2815622 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine CAS No. 2034281-85-9

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine

Cat. No.: B2815622
CAS No.: 2034281-85-9
M. Wt: 193.25
InChI Key: KXGPVIBIGCUMQG-UHFFFAOYSA-N
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Description

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine is unique due to the presence of both the oxadiazole ring and the piperidine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methyl-5-[(3-methylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-4-3-5-13(6-8)7-10-11-9(2)12-14-10/h1,3-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGPVIBIGCUMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCCC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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